molecular formula C8H7N3O5 B14563362 3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one CAS No. 62068-59-1

3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Cat. No.: B14563362
CAS No.: 62068-59-1
M. Wt: 225.16 g/mol
InChI Key: KCNJYFHIRUFDQS-UHFFFAOYSA-N
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Description

3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system that includes an oxadiazine ring and a nitrofuran moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with biological targets, particularly enzymes and microbial cell walls. The nitrofuran moiety is known to interfere with microbial DNA synthesis, leading to its antimicrobial effects. The compound may also inhibit specific enzymes, disrupting metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar antimicrobial properties.

    Oxadiazine derivatives: Compounds with the oxadiazine ring system, used in various chemical and pharmaceutical applications.

Uniqueness

3-Methyl-6-(5-nitrofuran-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to the combination of the nitrofuran and oxadiazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.

Properties

CAS No.

62068-59-1

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

3-methyl-6-(5-nitrofuran-2-yl)-4H-1,3,5-oxadiazin-2-one

InChI

InChI=1S/C8H7N3O5/c1-10-4-9-7(16-8(10)12)5-2-3-6(15-5)11(13)14/h2-3H,4H2,1H3

InChI Key

KCNJYFHIRUFDQS-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(OC1=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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